N-Methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine

Physicochemical profiling Drug-likeness Medicinal chemistry design

N-Methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine is a synthetic, small-molecule heterocycle belonging to the imidazo[1,2-a]pyrazin-8-amine class. Its molecular formula is C₁₄H₁₁F₃N₄, with a molecular weight of 292.26 g/mol, a predicted LogP of approximately 3.53, and a topological polar surface area of 42.22 Ų.

Molecular Formula C14H11F3N4
Molecular Weight 292.26 g/mol
CAS No. 787590-94-7
Cat. No. B14219344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine
CAS787590-94-7
Molecular FormulaC14H11F3N4
Molecular Weight292.26 g/mol
Structural Identifiers
SMILESCNC1=NC=CN2C1=NC=C2C3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C14H11F3N4/c1-18-12-13-20-8-11(21(13)7-6-19-12)9-2-4-10(5-3-9)14(15,16)17/h2-8H,1H3,(H,18,19)
InChIKeyHRWLKLISLUFXJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine (CAS 787590-94-7): Chemical Identity and Scaffold Context


N-Methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine is a synthetic, small-molecule heterocycle belonging to the imidazo[1,2-a]pyrazin-8-amine class. Its molecular formula is C₁₄H₁₁F₃N₄, with a molecular weight of 292.26 g/mol, a predicted LogP of approximately 3.53, and a topological polar surface area of 42.22 Ų . The core imidazo[1,2-a]pyrazine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives reported as inhibitors of diverse kinase targets including FLT3, PI3K, Brk/PTK6, TrkA/B/C, Btk, and JNK [1]. This compound bears a para-trifluoromethylphenyl substituent at the C3 position and a methylamino group at the C8 position — a substitution pattern that aligns with the general pharmacophoric features observed in multiple kinase inhibitor series within this chemical class.

Why Simple Substitution of N-Methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine Fails: Scaffold Sensitivity and Target Divergence


Within the imidazo[1,2-a]pyrazin-8-amine class, minor structural modifications produce profound shifts in kinase selectivity, potency, and physicochemical properties that preclude generic interchange. The para-CF₃-phenyl substitution at C3, as found in this compound, creates a distinct electronic and steric environment compared to ortho-CF₃, meta-CF₃, or non-fluorinated phenyl analogs. Patent and literature data across multiple kinase programs demonstrate that the identity, position, and electronic character of the C3 aryl substituent is a primary determinant of target engagement: for example, 3-substituted imidazo[1,2-a]pyrazin-8-amines exhibit IC₅₀ values spanning from sub-nanomolar to >1,000 nM against TrkA depending solely on the C3 aryl group [1]. Similarly, the C8 N-methylamine defines hydrogen-bonding capacity and steric profile distinct from N-ethyl, N-aryl, or unsubstituted 8-amino analogs. Because no single biological target has been definitively associated with this specific compound, assuming functional equivalence to any other imidazo[1,2-a]pyrazin-8-amine derivative — even those with superficially similar substitution — is scientifically unjustified. Selection of this compound must be driven by the precise chemical identity, not by class-average expectations.

Quantitative Differentiation Evidence for N-Methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine: Physicochemical Properties and Scaffold Context


Predicted Lipophilicity (LogP): Comparison with Close Positional and Substitution Analogs

The compound has a predicted LogP of 3.53 . This value reflects the combined contributions of the para-CF₃-phenyl group at C3 and the N-methyl substituent at C8. For context, the unsubstituted imidazo[1,2-a]pyrazine core has a LogP of approximately 0.5, and the addition of a 4-CF₃-phenyl group alone increases LogP by an estimated 2.0–2.5 units depending on positional isomerism [1]. The para-CF₃ substitution at C3 of this compound would be expected to yield a different lipophilicity profile compared to ortho-CF₃ or meta-CF₃ regioisomers (e.g., CAS 787590-77-6, the ortho-CF₃ analog), which have distinct molecular shapes and dipole moments that influence LogP, solubility, and protein binding .

Physicochemical profiling Drug-likeness Medicinal chemistry design

Topological Polar Surface Area (TPSA): Implications for Membrane Permeability Relative to Class Comparators

The calculated TPSA of this compound is 42.22 Ų . This value falls below the commonly cited threshold of 60 Ų for good blood–brain barrier penetration and below 140 Ų for acceptable oral absorption. For comparison, imidazo[1,2-a]pyrazin-8-amine Brk/PTK6 inhibitors reported in the literature exhibit TPSA values ranging from approximately 40 to 90 Ų depending on the nature of C6 and C8 substituents [1]. The relatively low TPSA of this compound — driven by the absence of additional polar substituents at C6 — distinguishes it from more polar class members such as 6-(6-aminopyrazin-2-yl)-substituted analogs (e.g., lanraplenib family), which have TPSA values exceeding 100 Ų and consequently different permeability profiles [2].

Passive permeability BBB penetration potential Oral bioavailability prediction

Scaffold Privilege: Broad Kinase Inhibition Potential of the Imidazo[1,2-a]pyrazin-8-amine Chemotype

The imidazo[1,2-a]pyrazin-8-amine scaffold has been validated across multiple independent drug discovery programs as a kinase inhibitor chemotype. Documented inhibitory activities include: Brk/PTK6 with IC₅₀ values in the low-nanomolar range (e.g., compound P21d: IC₅₀ = 30 nM) [1]; TrkA with IC₅₀ values ranging from 0.2 to >1,000 nM depending on substitution pattern (BindingDB data from US10251889, US8791123, US9782415 patent families) [2]; FLT3 with IC₅₀ values reported as low as 46 nM for optimized analogs [3]; and PI3K with IC₅₀ values around 37 nM for lead compounds . The presence of the 4-CF₃-phenyl group at C3 in this compound is a recurring motif among potent kinase inhibitors within this scaffold class — the electron-withdrawing CF₃ group is known to enhance binding affinity through hydrophobic and electrostatic interactions with the kinase hinge region and selectivity pocket [4]. However, no target-specific activity data exist for this exact compound.

Kinase inhibitor Privileged scaffold Multi-target pharmacology

Recommended Application Scenarios for N-Methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine Based on Available Evidence


Chemical Probe Synthesis for Kinase Profiling Panels Using the Imidazo[1,2-a]pyrazin-8-amine Scaffold

This compound is best deployed as a synthetic intermediate or scaffold-hopping starting point for constructing focused kinase inhibitor libraries. Given the documented potency of imidazo[1,2-a]pyrazin-8-amines against multiple kinases [1], the 4-CF₃-phenyl/N-methyl substitution pattern provides a defined chemical entry point for SAR exploration. Its moderate LogP (3.53) and low TPSA (42.22 Ų) make it a suitable core for further diversification at the C6 position, which is the most common vector for potency and selectivity optimization in this chemotype.

Regioisomer-Specific Physicochemical Comparator in ADME Optimization Studies

For laboratories investigating the impact of CF₃-phenyl regioisomerism on drug-like properties, this para-substituted compound serves as a specific comparator to its ortho-CF₃ (CAS 787590-77-6) and meta-CF₃ (CAS 787590-76-5) analogs. Differences in molecular shape, dipole moment, and predicted LogP among the three regioisomers provide a defined chemical system for studying regioisomer-dependent permeability, solubility, and metabolic stability without confounding variables introduced by additional substituents .

Negative Control or Inactive Comparator for Structure-Activity Relationship Studies

Given that no specific kinase target has been validated for this exact compound, it may be evaluated as a candidate negative control in biochemical assays where related imidazo[1,2-a]pyrazin-8-amines show activity. The absence of a C6 substituent — a position critical for potency in reported Brk/PTK6 and TrkA inhibitor series [1][2] — suggests this compound may exhibit reduced or absent activity at these targets, making it a potential inactive comparator for confirming on-target SAR trends.

Reference Standard for Analytical Method Development and Quality Control

With a defined molecular formula (C₁₄H₁₁F₃N₄), exact mass (292.09400 Da), and available structural characterization, this compound is suitable as a reference standard for HPLC-MS method development, calibration, and quality control workflows in laboratories synthesizing or analyzing imidazo[1,2-a]pyrazine-based compounds. Its distinct UV chromophore (from the extended aromatic system) and characteristic mass spectral fragmentation pattern facilitate unambiguous detection.

Quote Request

Request a Quote for N-Methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.